![molecular formula C22H20N2O2S B12563378 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole CAS No. 149218-96-2](/img/structure/B12563378.png)
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole is a complex organic compound that features a sulfonyl group attached to a methylbenzene ring, an indole core, and a pyridin-2-yl ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridin-2-yl Ethyl Side Chain: This step involves the alkylation of the indole core with a pyridin-2-yl ethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Sulfonyl Group: The final step involves the sulfonylation of the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridin-2-yl ethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole core or the methylbenzene ring.
Reduction: Reduced forms of the sulfonyl group or the pyridin-2-yl ethyl side chain.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-pyrrole
- 1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-quinoline
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
149218-96-2 |
|---|---|
Formule moléculaire |
C22H20N2O2S |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3-(2-pyridin-2-ylethyl)indole |
InChI |
InChI=1S/C22H20N2O2S/c1-17-9-13-20(14-10-17)27(25,26)24-16-18(21-7-2-3-8-22(21)24)11-12-19-6-4-5-15-23-19/h2-10,13-16H,11-12H2,1H3 |
Clé InChI |
GJZASNUACRZGOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
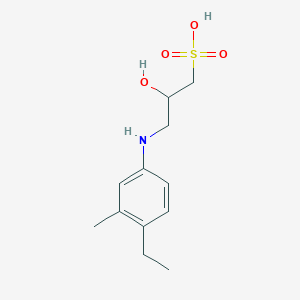
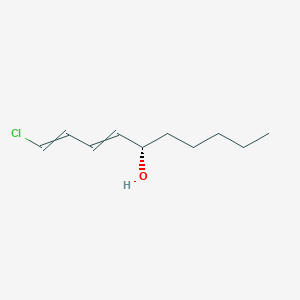
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
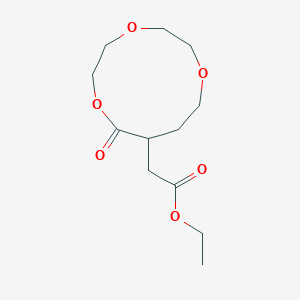
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
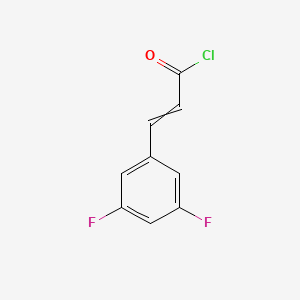
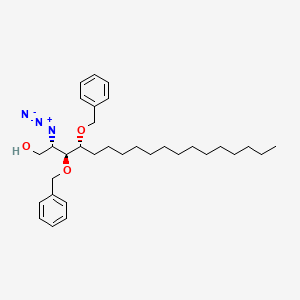
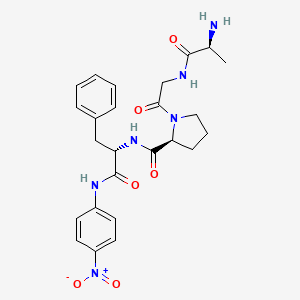

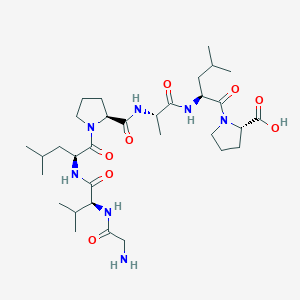
![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
